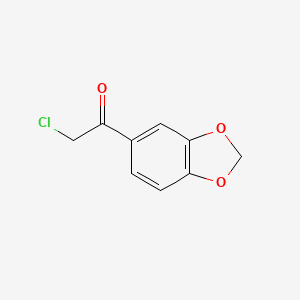
3-Pyridin-4-ylprop-2-ynehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridin-4-ylprop-2-ynehydrazide is a chemical compound that belongs to the class of hydrazides It features a pyridine ring attached to a prop-2-yne group, which is further connected to a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-4-ylprop-2-ynehydrazide typically involves the reaction of pyridine-4-carboxylic acid hydrazide with propargyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction. The mixture is usually heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridin-4-ylprop-2-ynehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond in the prop-2-yne group to a double or single bond.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazide group under mild conditions.
Major Products
Oxidation: Produces pyridine-4-carboxylic acid derivatives.
Reduction: Yields reduced forms of the original compound, such as 3-Pyridin-4-ylprop-2-enehydrazide.
Substitution: Results in various substituted hydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Pyridin-4-ylprop-2-ynehydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-Pyridin-4-ylprop-2-ynehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with nucleic acids or proteins, disrupting their normal function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridin-4-yl-1,2,4-triazines: These compounds share the pyridine ring but have different functional groups, leading to distinct chemical properties and applications.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural motifs but are used primarily in anti-tubercular research.
Uniqueness
3-Pyridin-4-ylprop-2-ynehydrazide is unique due to its specific combination of a pyridine ring with a prop-2-yne and hydrazide group. This structure imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H7N3O |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
3-pyridin-4-ylprop-2-ynehydrazide |
InChI |
InChI=1S/C8H7N3O/c9-11-8(12)2-1-7-3-5-10-6-4-7/h3-6H,9H2,(H,11,12) |
InChI-Schlüssel |
BECFSLFMJBDURR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C#CC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13808673.png)
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)

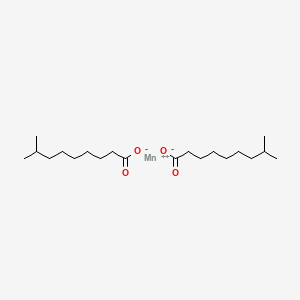
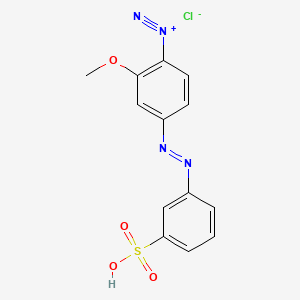
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
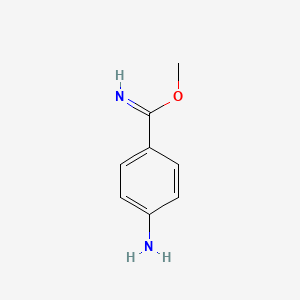
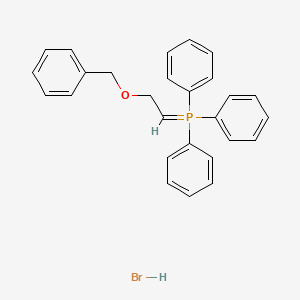
![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)

![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
